molecular formula C11H8F2N2OS B2852153 N-(4,6-difluorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide CAS No. 868368-71-2

N-(4,6-difluorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2852153
CAS No.: 868368-71-2
M. Wt: 254.25
InChI Key: PHIIJGSXHOSLKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-Difluorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide is a chemical compound of significant interest in medicinal chemistry and pre-clinical research. This small molecule features a 4,6-difluorobenzothiazole core, a privileged scaffold in drug discovery, linked to a cyclopropanecarboxamide group. The benzothiazole ring system is a common structural motif found in compounds with a wide range of bioactivities . Compounds with this structural framework are frequently investigated for their potential in various therapeutic areas. Research into similar fluorinated benzothiazole derivatives highlights their promise, particularly in the development of agents targeting cystic fibrosis transmembrane conductance regulator (CFTR) mediated diseases . The inclusion of fluorine atoms is a common strategy in modern drug design to fine-tune a molecule's lipophilicity, metabolic stability, and membrane permeability. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic purposes. Researchers can leverage this compound as a key chemical intermediate or as a pharmacological probe to explore structure-activity relationships, particularly in the design of novel therapeutics.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2OS/c12-6-3-7(13)9-8(4-6)17-11(14-9)15-10(16)5-1-2-5/h3-5H,1-2H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIIJGSXHOSLKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide typically involves the coupling of substituted 2-amino benzothiazoles with cyclopropanecarboxylic acid derivatives. One common method includes the following steps:

    Formation of the Benzothiazole Intermediate: Substituted 2-amino benzothiazoles are synthesized by reacting 2-aminothiophenol with appropriate fluorinated benzoyl chlorides under basic conditions.

    Coupling Reaction: The benzothiazole intermediate is then coupled with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-difluorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to substitute the fluorine atoms.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while oxidation and reduction can lead to different functionalized cyclopropanecarboxamide compounds.

Scientific Research Applications

N-(4,6-difluorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as proteins and enzymes.

    Materials Science: It is explored for its potential use in the development of new materials with unique properties, such as high thermal stability and specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-(4,6-difluorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide involves its interaction with molecular targets such as enzymes. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. The compound’s structure allows it to bind to the active site of these enzymes, blocking their activity and reducing inflammation.

Comparison with Similar Compounds

Target Compound

  • Core structure : 4,6-Difluorobenzo[d]thiazole.
  • Functional groups : Cyclopropanecarboxamide at the 2-position.

Analogous Compounds ()

  • Triazole-thiones [7–9] : Contain a 4-(4-X-phenylsulfonyl)phenyl group and a 2,4-difluorophenyl substituent.
    • Fluorination pattern : 2,4-Difluorophenyl (meta- and para-fluorine) vs. 4,6-difluorobenzo[d]thiazole (ortho-fluorine).
    • Key differences : Triazole-thiones lack the benzothiazole core but share sulfonyl and fluorophenyl groups, which may influence electronic properties and tautomeric behavior .
Feature Target Compound Triazole-Thiones [7–9]
Core heterocycle Benzothiazole 1,2,4-Triazole
Fluorine positions 4,6 (benzothiazole) 2,4 (phenyl ring)
Tautomerism Not observed Thione-thiol equilibrium

Target Compound

  • Synthetic route: Likely involves coupling cyclopropanecarboxylic acid with a 2-amino-4,6-difluorobenzo[d]thiazole intermediate (hypothetical pathway inferred from ).

Analogous Compounds ( and )

  • Hydrazinecarbothioamides [4–6]: Synthesized via nucleophilic addition of hydrazides to isothiocyanates. Key step: Reflux in ethanol with 2,4-difluorophenyl isothiocyanate .
  • European Patent Compound () : Features a cyclopropanecarboxamide linked to a difluorobenzo[d][1,3]dioxolyl group and indole moiety.
    • Complexity : Includes dihydroxypropyl and hydroxymethyl substituents, suggesting tailored solubility or targeting properties .
Feature Target Compound Hydrazinecarbothioamides [4–6] European Patent Compound
Carboxamide linkage Cyclopropane-linked Hydrazine-thiocarbamide Cyclopropane-linked
Fluorination Benzothiazole core Phenyl ring Benzo[d][1,3]dioxolyl core
Synthetic complexity Moderate (hypothetical) Moderate High (multiple functional groups)

Spectroscopic and Tautomeric Behavior

Target Compound

  • Expected IR bands :
    • C=O stretch (~1660–1680 cm⁻¹) from carboxamide.
    • C-F stretches (~1100–1250 cm⁻¹).

Analogous Compounds ()

  • Triazole-thiones [7–9]: IR: Absence of C=O (1663–1682 cm⁻¹) confirms cyclization to triazoles.
Spectral Feature Target Compound Triazole-Thiones [7–9]
C=O stretch Present (~1660–1680 cm⁻¹) Absent (post-cyclization)
C=S stretch Absent Present (~1247–1255 cm⁻¹)

Research Implications and Gaps

Fluorination : Ortho-fluorine on benzothiazole may enhance metabolic stability compared to meta/para-fluorine on phenyl rings .

Cyclopropane conformation : Rigidity could improve target binding vs. flexible alkyl chains in thiazolylmethylcarbamates () .

Synthetic challenges : Coupling cyclopropanecarboxylic acid to a fluorinated benzothiazole amine may require optimized conditions to avoid decomposition.

Critical gaps : Biological activity, solubility, and pharmacokinetic data for the target compound remain unaddressed in the provided evidence.

Biological Activity

N-(4,6-difluorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide is a compound of interest due to its potential therapeutic applications, particularly in the modulation of soluble guanylate cyclase (sGC) activity and its implications in various diseases. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.

  • Chemical Formula : C11H8F2N2OS
  • Molecular Weight : 338.4 g/mol
  • CAS Number : 868368-71-2

This compound functions primarily as a stimulator of soluble guanylate cyclase (sGC), which is the main receptor for nitric oxide (NO) in the body. The activation of sGC leads to the conversion of GTP into cyclic GMP (cGMP), a secondary messenger involved in various physiological processes, including vasodilation and modulation of cell signaling pathways .

Biological Activities

  • Vasodilation : The compound has been shown to induce vasodilatory effects by increasing cGMP levels, which relaxes vascular smooth muscle cells. This property is beneficial in conditions like pulmonary hypertension and heart failure.
  • Anti-inflammatory Effects : Research indicates that stimulation of sGC can mitigate inflammatory responses, suggesting potential applications in treating inflammatory diseases .
  • Antiproliferative Effects : this compound exhibits antiproliferative properties, which may be useful in cancer treatment by inhibiting tumor growth and metastasis .

Table 1: Summary of Biological Activities

Activity TypeEffect DescriptionReference
VasodilationInduces relaxation of vascular smooth muscle
Anti-inflammatoryReduces inflammatory markers in vivo
AntiproliferativeInhibits cancer cell proliferation

Case Study 1: Vasodilatory Effects

A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in blood pressure due to enhanced vasodilation mediated by increased cGMP levels. This study supports the compound's potential use in treating hypertension .

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments showed that treatment with this compound reduced the expression of pro-inflammatory cytokines in macrophages, indicating its role as an anti-inflammatory agent. This effect was attributed to the modulation of the NO-cGMP pathway, which plays a crucial role in inflammatory responses .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4,6-difluorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling cyclopropanecarboxylic acid derivatives with 4,6-difluorobenzo[d]thiazol-2-amine. Key steps include activating the carboxylic acid (e.g., using p-toluoyl chloride or carbodiimide reagents) and optimizing conditions such as solvent choice (tetrahydrofuran or acetonitrile), temperature (20–60°C), and catalysts (e.g., DMAP or diisopropylethylamine) . Inert atmospheres and TLC/HPLC monitoring are critical to minimize side reactions and ensure purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming connectivity and stereochemistry, particularly 1^1H and 13^{13}C NMR for cyclopropane and thiazole protons . Infrared Spectroscopy (IR) identifies functional groups (amide C=O stretch at ~1650 cm1^{-1}), while High-Resolution Mass Spectrometry (HRMS) verifies molecular weight . X-ray crystallography, as demonstrated in related cyclopropanecarboxamides, provides bond lengths/angles and spatial arrangement .

Q. What initial biological screening approaches are recommended to assess its therapeutic potential?

  • Methodological Answer : Begin with in vitro assays targeting pathways relevant to structurally similar compounds, such as kinase inhibition (via ELISA) or cytotoxicity (MTT assays in cancer cell lines) . Antimicrobial activity can be screened using broth microdilution (MIC determination) against Gram-positive/negative bacteria . Standardize protocols to enable cross-study comparisons .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line selection, serum concentration) or compound purity. Conduct side-by-side comparisons using standardized protocols and validate purity via HPLC (>95%). Structural analogs (e.g., fluorinated vs. non-fluorinated thiazoles) should be tested to isolate substituent effects .

Q. What computational methods aid in predicting interactions between this compound and biological targets?

  • Methodological Answer : Molecular docking (AutoDock, Schrödinger) models binding to targets like kinases or receptors, guided by crystallographic data . Molecular Dynamics (MD) simulations assess stability of ligand-target complexes in physiological conditions . QSAR models can prioritize structural modifications by correlating electronic/steric properties with activity .

Q. What strategies optimize the compound's pharmacokinetic properties through structural modifications?

  • Methodological Answer : Introduce hydrophilic groups (e.g., morpholine or dihydroxypropyl) to enhance solubility, as seen in related carboxamides . Fluorine atoms improve metabolic stability by resisting oxidation. Prodrug strategies (e.g., esterification of the amide) may increase bioavailability . Monitor plasma stability and CYP450 interactions in vitro .

Q. How do crystallographic studies contribute to understanding its reactivity and target interactions?

  • Methodological Answer : X-ray structures reveal conformational flexibility of the cyclopropane ring and dihedral angles between the thiazole and carboxamide groups, which influence binding to hydrophobic pockets in targets . Hydrogen-bonding patterns (e.g., amide-NH to kinase hinge regions) guide rational design of potent analogs .

Q. What in vitro models best correlate with in vivo efficacy for this compound?

  • Methodological Answer : Use 3D tumor spheroids or patient-derived organoids for anticancer evaluation, as they mimic tumor microenvironments better than monolayer cultures . For CNS targets, assess blood-brain barrier penetration using co-cultures of endothelial cells and astrocytes. Pharmacokinetic parameters (e.g., plasma protein binding, metabolic clearance) should be validated in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.